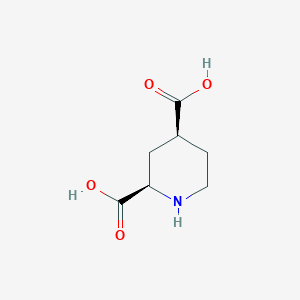

2,4-cis-Piperidine-2,4-dicarboxylic acid

Beschreibung

Contextual Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. nih.govnih.gov Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, providing a versatile scaffold for the development of therapeutic agents. nih.govdntb.gov.ua This structural motif is prevalent in a vast array of pharmaceuticals, including analgesics, antihistamines, and antipsychotics, as well as in numerous alkaloids. nih.gov The prevalence of the piperidine scaffold is a testament to its favorable physicochemical properties, which can enhance the biological activity, selectivity, and pharmacokinetic profiles of drug candidates. nih.govdntb.gov.ua The ability to introduce chiral centers and control the stereochemistry of substituents on the piperidine ring further expands its utility in designing molecules with specific biological targets. nih.gov

Structural Classification and Isomeric Considerations within the Piperidine Dicarboxylic Acid Family

Piperidine dicarboxylic acids (PDAs) are a class of compounds characterized by a piperidine ring substituted with two carboxylic acid groups. The positions of these carboxylic acid groups on the ring, as well as their relative stereochemistry (cis or trans), give rise to a variety of structural isomers, each with potentially distinct biological activities. For instance, the carboxylic acid groups can be located at positions 2 and 3, 2 and 4, 2 and 5, or 2 and 6 of the piperidine ring.

The focus of this article, 2,4-piperidine-2,4-dicarboxylic acid, possesses two stereogenic centers at the C2 and C4 positions. This gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The cis and trans designation refers to the relative orientation of the substituents at these two positions. In the cis isomers, the two carboxylic acid groups are on the same side of the ring's plane, while in the trans isomers, they are on opposite sides. This seemingly subtle structural difference can have profound implications for the molecule's three-dimensional shape and its ability to interact with biological targets.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is also a critical factor. The substituents can occupy either axial or equatorial positions, and the preferred conformation can influence the molecule's biological activity. The interplay between the positional isomerism, stereoisomerism, and conformational preferences of piperidine dicarboxylic acids makes them a rich area for chemical and pharmacological investigation.

Rationale for Academic Investigation of 2,4-cis-Piperidine-2,4-dicarboxylic Acid in Contemporary Research

The primary impetus for the academic investigation of this compound lies in its role as a conformationally restricted analogue of glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system. By incorporating the glutamate (B1630785) pharmacophore into the rigid piperidine framework, researchers can probe the specific conformations required for interaction with various excitatory amino acid (EAA) receptors.

Scientific inquiry has revealed that while the trans isomers of piperidine dicarboxylic acids, such as (+/-)-trans-2,4-PDA, exhibit potent agonist activity at N-methyl-D-aspartate (NMDA) receptors, the cis isomers display a contrasting pharmacological profile. nih.gov Specifically, excitatory amino acid antagonism has been observed with the cis-dicarboxylates. nih.gov This makes this compound a valuable tool for dissecting the pharmacology of glutamate receptors.

The study of such rigid analogues helps to elucidate the structure-activity relationships of ligands that bind to EAA receptors. By understanding how the defined spatial arrangement of the carboxylic acid groups in this compound influences its binding and activity, scientists can design more selective and potent modulators of these crucial receptors. This has significant implications for the development of novel therapeutics for a range of neurological and psychiatric disorders where glutamate signaling is dysregulated.

Interactive Data Table: Isomers of Piperidine-2,4-dicarboxylic acid

| Isomer | Stereochemistry | Predicted Activity |

| cis-2,4-PDA | (2S,4R) or (2R,4S) | Antagonist |

| trans-2,4-PDA | (2S,4S) or (2R,4R) | Agonist |

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H11NO4 |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

(2R,4S)-piperidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1 |

InChI-Schlüssel |

WXUOEIRUBILDKO-CRCLSJGQSA-N |

Isomerische SMILES |

C1CN[C@H](C[C@H]1C(=O)O)C(=O)O |

Kanonische SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Stereochemically Controlled Synthesis and Synthetic Methodologies

Strategies for Diastereoselective and Enantioselective Synthesis of 2,4-cis-Piperidine-2,4-dicarboxylic Acid and Its Analogues

The synthesis of enantiomerically pure piperidine (B6355638) derivatives is a significant area of research in organic chemistry. The main strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and transformations of compounds from the chiral pool. These methods aim to control the formation of new stereocenters during the construction of the piperidine ring.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired stereocenter(s) have been established, the auxiliary is removed to yield the enantiomerically enriched product. This strategy has been widely applied in the asymmetric synthesis of piperidine derivatives.

Commonly used chiral auxiliaries are often derived from readily available natural products such as amino acids, terpenes, and carbohydrates. nih.gov For instance, Evans' oxazolidinones, Oppolzer's camphorsultams, and Enders' SAMP/RAMP hydrazones are well-established auxiliaries that have demonstrated high levels of stereocontrol in a variety of chemical transformations. researchgate.netnih.gov

In the context of synthesizing this compound analogues, a chiral auxiliary can be attached to the nitrogen atom or to a precursor fragment that will eventually become part of the piperidine ring. For example, (S)-1-phenylethylamine has been utilized as both a chiral auxiliary and a nitrogen source in the synthesis of chiral azetidine-2,4-dicarboxylic acids, a strategy that could be adapted for piperidine synthesis. rsc.org The auxiliary guides the facial selectivity of key bond-forming reactions, such as Michael additions or alkylations, leading to the desired diastereomer. The steric hindrance and electronic properties of the auxiliary are crucial in achieving high levels of asymmetric induction.

The general approach involves the following steps:

Attachment of the chiral auxiliary to the starting material.

Diastereoselective formation of the piperidine ring or a precursor.

Removal of the chiral auxiliary to afford the enantiomerically enriched piperidine derivative.

The choice of chiral auxiliary and the specific reaction conditions are critical for the success of this strategy, influencing both the yield and the stereoselectivity of the synthesis.

Modern organic synthesis offers a powerful toolkit of reactions for the construction of complex heterocyclic scaffolds like the piperidine ring with high stereocontrol. These methods often provide more efficient and versatile routes compared to classical approaches.

A plausible and efficient strategy for the construction of the this compound framework involves a tandem Mannich-Michael reaction followed by further functional group manipulations. The Mannich reaction is a powerful tool for the formation of a carbon-carbon bond adjacent to a nitrogen atom, leading to β-amino carbonyl compounds. researchgate.netmun.cascholaris.ca

In a potential synthetic route, a Mannich reaction between an appropriate imine, an aldehyde, and a ketone equivalent could establish the initial C2-C3 bond and the nitrogen-containing ring precursor. This could be followed by an intramolecular Michael addition to form the six-membered ring, with the stereochemistry at the 2 and 4 positions being controlled by the reaction conditions and the nature of the substrates. Organocatalysis has emerged as a powerful approach for enantioselective Mannich and Michael reactions, offering access to chiral piperidines. mun.cascholaris.ca

The Horner-Wadsworth-Emmons (HWE) reaction is another cornerstone of modern organic synthesis, primarily used for the stereoselective formation of alkenes. wikipedia.orgconicet.gov.arorganic-chemistry.orgrsc.orgresearchgate.net While not directly forming the piperidine ring, the HWE reaction can be instrumental in preparing key precursors. For example, a substituted piperidin-4-one could undergo an HWE reaction to introduce an exocyclic double bond with a carboxylate equivalent. Subsequent stereoselective reduction of this double bond could then establish the desired stereochemistry at the C4 position relative to the C2 position. The HWE reaction is known for its high E-selectivity with stabilized ylides, a feature that can be exploited in the synthesis of specific geometric isomers of precursors. wikipedia.orgorganic-chemistry.org

A hypothetical sequence could involve:

Construction of a chiral 4-oxopiperidine-2-carboxylate derivative.

Horner-Wadsworth-Emmons olefination at the C4 position with a phosphonate (B1237965) reagent bearing a carboxylate group.

Diastereoselective hydrogenation of the resulting exocyclic double bond to install the cis-stereochemistry.

Deprotection to yield this compound.

Radical cyclizations offer a powerful and often complementary approach to ionic reactions for the construction of cyclic systems. acs.orgnih.govorganic-chemistry.orgnih.gov The synthesis of 2,4-disubstituted piperidines can be achieved through the 6-exo cyclization of nitrogen-centered or carbon-centered radicals.

A notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.orgnih.govorganic-chemistry.org In these reactions, a radical is generated, which then cyclizes onto the double bond to form the piperidine ring. The stereochemical outcome of the cyclization is influenced by the nature of the radical initiator and the substituents on the precursor.

For instance, cyclization using tributyltin hydride (Bu3SnH) typically affords the trans-2,4-disubstituted piperidines with moderate diastereoselectivity. acs.orgnih.gov However, a significant enhancement in diastereoselectivity, favoring the trans isomer, has been observed when using tris(trimethylsilyl)silane (B43935) ((TMS)3SiH). acs.orgnih.govorganic-chemistry.org This improvement is attributed to a cascade process involving the rearrangement of the minor cis-isomer. acs.orgnih.gov While this particular study focused on the synthesis of trans-isomers, the principles of radical cyclization can be adapted to favor the formation of the cis-diastereomer through careful selection of the starting materials and reaction conditions. Achieving the desired cis-stereochemistry for 2,4-piperidine-2,4-dicarboxylic acid would likely involve designing a cyclization precursor that favors a transition state leading to the cis-product.

Table 1: Diastereoselectivity in the Radical Cyclization of a 7-substituted-6-aza-8-bromooct-2-enoate

| Radical Mediator | Diastereomeric Ratio (trans:cis) |

| Tributyltin hydride | 3:1 to 6:1 |

| Tris(trimethylsilyl)silane | up to 99:1 |

Data sourced from studies on 2,4-disubstituted piperidine synthesis via radical cyclization. acs.orgnih.govorganic-chemistry.org

The hetero-Diels-Alder (HDA) reaction is a powerful pericyclic reaction for the synthesis of six-membered heterocycles. wikipedia.orgmdpi.comillinois.eduresearchgate.netuchicago.edu In this reaction, a conjugated diene reacts with a heterodienophile, such as an imine, to form a dihydropyridine (B1217469) derivative, which can then be readily converted to a piperidine. The HDA reaction allows for the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step, often with a high degree of stereocontrol. wikipedia.orgillinois.edu

For the synthesis of a precursor to this compound, a 1-azadiene could react with a dienophile containing a carboxylate group or a precursor. The regioselectivity and stereoselectivity of the HDA reaction are governed by the electronic properties and steric demands of the substituents on both the diene and the dienophile, as well as the use of Lewis acid catalysts. Chiral Lewis acids can be employed to induce enantioselectivity. illinois.edu

A potential HDA approach could involve:

Reaction of a 1-azadiene with a dienophile such as maleic anhydride (B1165640) or a derivative to form a cyclic adduct.

Reduction of the double bond within the ring.

Further functional group manipulations to yield the target dicarboxylic acid.

The endo/exo selectivity of the Diels-Alder reaction would be a critical factor in determining the relative stereochemistry of the substituents in the resulting cycloadduct.

Intramolecular cyclization reactions are highly effective for the synthesis of cyclic compounds, including piperidines, as they are often entropically favored. nih.govwhiterose.ac.ukresearchgate.netnih.govuni-kiel.de These strategies typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the ring.

Intramolecular amination can involve the nucleophilic attack of an amine onto an electrophilic carbon, such as an epoxide or an alkyl halide, within the same molecule. Asymmetric variations of these reactions can be achieved through the use of chiral catalysts or by starting with an enantiomerically pure precursor.

Prins and carbonyl-ene cyclizations are other powerful methods for the synthesis of substituted piperidines. nih.govresearchgate.net These reactions involve the acid-catalyzed cyclization of an amine-containing aldehyde or ketone with an alkene. The stereochemical outcome of these cyclizations can often be controlled by the choice of catalyst (Brønsted or Lewis acid) and the reaction conditions, allowing for the selective formation of either cis or trans isomers. nih.govresearchgate.net For example, Lewis acid-catalyzed cyclizations at low temperatures may proceed under kinetic control to favor the cis-product, which can then isomerize to the more thermodynamically stable trans-product upon warming. nih.govresearchgate.net

Biocatalytic approaches, such as the use of transaminases, have also emerged as a powerful tool for the enantioselective synthesis of chiral piperidines through intramolecular cyclization of amino ketones. acs.org

Stereodivergent Synthetic Pathways for Isomeric Control

Stereodivergent synthesis provides a powerful approach to access multiple stereoisomers of a target molecule from a common starting material by strategic variation of reagents or reaction conditions. While specific literature detailing stereodivergent pathways exclusively for this compound is limited, the principles can be extrapolated from diversity-oriented synthesis (DOS) strategies developed for similarly substituted piperidine scaffolds, such as 2,4,6-trisubstituted piperidines. nih.gov

A key strategy in achieving stereodivergence is the use of catalyst control. For instance, in the synthesis of related heterocyclic compounds, the choice of a specific catalyst can direct the reaction towards a particular stereochemical outcome. By employing different catalysts, it may be possible to selectively generate different diastereomers of 2,4-piperidinedicarboxylic acid from a single precursor. This approach allows for the creation of a library of stereoisomers, which is invaluable for structure-activity relationship studies.

Another approach to stereodivergent synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical course of a reaction. By choosing auxiliaries with different steric and electronic properties, it is possible to favor the formation of different diastereomers. After the desired stereochemistry is established, the auxiliary is cleaved to yield the target stereoisomer. This method offers a high degree of control over the stereochemical outcome.

Furthermore, substrate control, where the inherent stereochemistry of the starting material dictates the stereochemistry of the product, can be exploited in a divergent manner. By starting with different stereoisomers of a precursor, it is possible to generate a range of stereoisomeric products. This strategy is particularly useful when enantiomerically pure starting materials are readily available. The table below illustrates hypothetical stereodivergent outcomes based on these principles.

| Starting Material | Catalyst/Auxiliary | Predominant Isomer |

| Achiral Precursor | Catalyst A | (2R, 4S) / (2S, 4R) - cis |

| Achiral Precursor | Catalyst B | (2R, 4R) / (2S, 4S) - trans |

| (R)-Chiral Precursor | Auxiliary X | (2R, 4S) - cis |

| (R)-Chiral Precursor | Auxiliary Y | (2R, 4R) - trans |

Methodological Advancements in Achieving High Stereoselectivity

Achieving high stereoselectivity, particularly the formation of the cis isomer, is a primary goal in the synthesis of 2,4-piperidinedicarboxylic acid. Methodological advancements in asymmetric catalysis have provided powerful tools to this end. While direct catalytic asymmetric synthesis of this compound is an area of ongoing research, insights can be drawn from methodologies developed for other substituted piperidines.

One of the most effective approaches for controlling stereoselectivity is through metal-catalyzed hydrogenation of pyridine (B92270) precursors. Catalytic hydrogenation of a suitably substituted pyridine-2,4-dicarboxylic acid derivative using rhodium or ruthenium catalysts on a chiral support can, in principle, lead to the desired cis-piperidine derivative with high diastereoselectivity. The choice of catalyst, solvent, and reaction conditions is crucial in directing the stereochemical outcome.

Organocatalysis has also emerged as a powerful tool for the stereoselective synthesis of piperidines. Chiral Brønsted acids or amine-based catalysts can be employed in aza-Michael reactions or other cyclization strategies to construct the piperidine ring with high enantioselectivity and diastereoselectivity. rsc.orgrsc.org For example, an intramolecular aza-Michael reaction of an appropriately designed acyclic precursor could be catalyzed by a chiral organocatalyst to favor the formation of the cis-2,4-disubstituted piperidine ring.

Enzymatic resolutions and desymmetrization strategies offer another avenue for accessing enantiomerically pure piperidine derivatives. A chemoenzymatic approach could involve the non-selective synthesis of a mixture of stereoisomers, followed by an enzymatic resolution to selectively isolate the desired cis isomer. mdpi.com Alternatively, a prochiral precursor could be selectively transformed into a single enantiomer of the cis product using a suitable enzyme.

The following table summarizes some advanced methodologies that could be applied to achieve high stereoselectivity in the synthesis of 2,4-cis-piperidinedicarboxylic acid.

| Methodology | Catalyst/Enzyme | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | High cis selectivity |

| Organocatalytic Cyclization | Chiral Brønsted Acid | High enantiomeric excess of the cis isomer |

| Enzymatic Resolution | Lipase | Separation of cis and trans isomers |

| Chemoenzymatic Desymmetrization | Amine Oxidase/Reductase | Enantiopure cis isomer from a prochiral substrate |

Preparation of Functionally Modified 2,4-Piperidinedicarboxylic Acid Derivatives

The carboxylic acid groups at the C2 and C4 positions of this compound serve as versatile handles for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially novel properties. Standard transformations of carboxylic acids can be employed to modify one or both of these functional groups.

Esterification is a common modification, which can be achieved by reacting the diacid with an alcohol under acidic conditions or by using a coupling agent. The resulting diesters can exhibit altered solubility and reactivity profiles. It is also possible to selectively esterify one of the carboxylic acid groups by employing protecting group strategies, which would allow for differential functionalization of the two sites.

Amide formation is another important transformation, leading to the synthesis of diamides or monoamides. Reaction of the diacid with amines in the presence of a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can afford the corresponding amides. This allows for the introduction of a wide variety of substituents, depending on the nature of the amine used.

Reduction of one or both carboxylic acid groups to the corresponding alcohols provides another route to functionalized derivatives. Selective reduction can be challenging but may be achieved through careful choice of reducing agents and reaction conditions. The resulting diols or amino alcohols are valuable building blocks for further synthetic elaborations.

The table below outlines some common functional modifications of this compound and the resulting derivatives.

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst | Diester |

| Amide Formation | Amine, Coupling Agent | Diamide |

| Reduction | LiAlH4 or BH3 | Diol |

| Selective Mono-esterification | Protecting Group Chemistry, Alcohol | Monoester |

Complexation Chemistry and Ligand Design

Coordination Properties of 2,4-cis-Piperidine-2,4-dicarboxylic Acid as a Chelating Ligand

No experimental data is available to definitively characterize the coordination properties of this compound.

Synthesis and Characterization of Transition Metal Complexes

There are no published methods for the synthesis and characterization of transition metal complexes specifically with this compound.

Investigation of Binding Modes and Stoichiometries

Without synthesized complexes, the binding modes and stoichiometries remain undetermined.

Spectroscopic Probing of Metal-Ligand Interactions

Spectroscopic data for metal complexes of this compound are not available in the current literature.

Theoretical Modeling of Coordination Geometries and Electronic Structures

No theoretical studies or computational models for the coordination geometries and electronic structures of this compound complexes have been found.

Ligand Design Principles for Tuned Metal Affinity

There is no information on the use of the this compound scaffold in ligand design for specific metal ion affinities.

Molecular Recognition and Receptor Interaction Studies

Academic Exploration of 2,4-cis-Piperidine-2,4-dicarboxylic Acid as a Molecular Probe

The rigid cyclic structure of piperidine-based compounds makes them valuable tools in neuroscience research. By constraining the rotatable bonds of more flexible molecules like glutamate (B1630785), these analogues help to define the specific spatial arrangements of functional groups required for receptor binding and activation.

While this compound itself is not widely documented as a molecular probe, its structural motifs are present in other compounds used for this purpose. For instance, analogues like cis-2,4-methanoglutamate, which also features a constrained 2,4-dicarboxylic acid arrangement, have been used to probe the binding pocket of N-methyl-D-aspartate (NMDA) receptors. nih.gov The fixed orientation of the acidic groups in such molecules provides valuable insight into the conformational requirements of the receptor's active site. The exploration of the 2,4-cis-piperidine scaffold could similarly serve to elucidate the topography of glutamate receptor binding sites.

Characterization of Receptor Binding Profiles (In vitro Systems)

Specific in vitro binding data for this compound is sparse. To understand its potential interactions, it is useful to examine a closely related analogue, 2,3-cis-piperidine-dicarboxylic acid.

Research on the analogue 2,3-cis-piperidine-dicarboxylic acid has shown that it acts as a general, non-specific antagonist at ionotropic glutamate receptors. It is capable of blocking responses mediated by all three major subtypes: NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. This broad-spectrum activity suggests that the basic piperidine (B6355638) dicarboxylic acid structure can fit into the ligand-binding domains of these related receptor families. It is plausible that the 2,4-cis isomer would also interact with these receptors, although its specific selectivity profile—whether it favors one subtype over others—remains to be experimentally determined.

Competitive binding assays are used to determine the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand. While specific affinity (Kᵢ) values for this compound are not readily found, data for its 2,3-cis analogue indicates its role as an antagonist at glutamate receptors. For context, the activity of this related compound is summarized below.

Table 1: Receptor Activity Profile for the Analogue 2,3-cis-Piperidine-dicarboxylic acid

| Receptor Subtype | Reported Activity |

|---|---|

| NMDA | Antagonist, Partial Agonist |

| AMPA | Antagonist |

| Kainate | Antagonist |

This table shows data for the related compound 2,3-cis-piperidine-dicarboxylic acid, as specific data for the 2,4-cis isomer is not available.

Enzymatic Transformations and Biochemical Pathway Analysis

Assessment of 2,4-cis-Piperidine-2,4-dicarboxylic Acid as an Enzyme Substrate or Modulator

There is currently no scientific literature available that assesses this compound as either a substrate or a modulator for any specific enzyme. Research into the direct interaction of this compound with enzymes has not been reported.

Investigations into Enzyme-Compound Interactions (In vitro Biochemical Assays)

No published in vitro biochemical assays were found that investigate the interactions between this compound and any enzyme.

Consistent with the lack of in vitro studies, there is no available data on the kinetic characterization of enzyme inhibition or activation by this compound. Consequently, no data tables on kinetic parameters such as Ki or Kcat can be provided.

While dicarboxylic acids, in general, are known to be potential metal-binding pharmacophores for metalloenzyme inhibitors, no studies have been found that specifically investigate the targeting of metalloenzymes by this compound. nih.gov The broader class of piperidine (B6355638) derivatives has been explored in various pharmacological contexts, but specific research on this isomer's interaction with metalloenzymes is absent from the current body of scientific literature.

Application in Enzymatic Assay Development

While direct and extensive research on the application of this compound in enzymatic assay development is limited in publicly available literature, the closely related structural analog, Pyridine-2,4-dicarboxylic acid (PDCA), serves as a crucial tool in this field. PDCA is widely utilized as a benchmark inhibitor for the development and validation of assays for a class of enzymes known as 2-oxoglutarate (2OG) dependent oxygenases.

PDCA's structural similarity to 2-oxoglutarate allows it to act as a competitive inhibitor, binding to the active site of these enzymes and preventing the binding of the native substrate. nih.gov This inhibitory action is fundamental to its use in assay development. Researchers use PDCA as a reference compound to establish baseline inhibition and to compare the potency and selectivity of newly synthesized inhibitor candidates. nih.govacs.org

The primary application of PDCA is in inhibition assays designed to screen for and characterize new, more selective inhibitors of specific 2OG oxygenases. nih.gov These enzymes are involved in a wide range of physiological processes, making them attractive drug targets. The assays often employ techniques like Solid Phase Extraction-Mass Spectrometry (SPE-MS) to measure enzyme activity. nih.govacs.org In these assays, PDCA is used to determine initial IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%), which provides a benchmark for the entire enzyme panel. nih.govacs.org

For instance, studies have used PDCA to benchmark the inhibition of several human 2OG oxygenases, including Aspartate/asparagine-β-hydroxylase (AspH), Jumonji-C domain-containing protein 5 (JMJD5), and Lysine (B10760008) demethylase 4E (KDM4E), among others. nih.govacs.org Research has shown that the inhibitory potency of PDCA can vary substantially among different 2OG oxygenases. nih.gov It is most efficient in inhibiting AspH, which is likely due to the lower concentration of 2-oxoglutarate used in the specific assay conditions for that enzyme. nih.govacs.org The development of substituted PDCA derivatives aims to achieve greater selectivity for specific enzymes, such as JMJD5, by modifying the core structure to exploit unique features of the target enzyme's active site. nih.gov

The data gathered from these assays are critical for understanding structure-activity relationships and for the rational design of potent and selective therapeutic agents targeting this enzyme family.

| Enzyme Target | IC₅₀ (μM) | Assay Method |

|---|---|---|

| AspH (Aspartate/asparagine-β-hydroxylase) | ~0.03 | SPE-MS |

| JMJD5 (Jumonji-C domain-containing protein 5) | ~0.3 | SPE-MS |

| KDM4E (Lysine demethylase 4E) | ~0.3 | SPE-MS |

| PHD2 (Prolyl hydroxylase domain-containing protein 2) | ~3 | SPE-MS |

| FIH (Factor inhibiting hypoxia-inducible factor) | ~3 | SPE-MS |

| RIOX2 (Ribosomal oxygenase 2) | ~3 | SPE-MS |

Advanced Structural Elucidation and Computational Characterization

Comprehensive Spectroscopic Analysis for Structure Confirmation and Stereochemistry

Spectroscopy is fundamental to confirming the molecular structure, connectivity, and stereochemistry of the target compound in solution.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2,4-cis-Piperidine-2,4-dicarboxylic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would be required for unambiguous assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all non-exchangeable protons and provide crucial information about their chemical environment and spatial relationships through chemical shifts (δ) and spin-spin coupling constants (J). The cis-configuration dictates specific spatial orientations of the protons on the piperidine (B6355638) ring, which heavily influences their coupling constants. In its zwitterionic form in a solvent like D₂O, the piperidine ring would likely adopt a chair conformation. The protons at C2 and C4 would be axial, and the carboxylic acid groups would be equatorial, leading to distinct coupling patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of the hybridization and chemical environment of each carbon. The carbons of the carboxylic acid groups (C=O) would appear significantly downfield, while the piperidine ring carbons would resonate in the aliphatic region.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks and confirm the connectivity within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, solidifying the assignment of the quaternary carbon (C4) and the carboxyl groups.

Expected NMR Data: While specific experimental data is not available, expected chemical shift ranges can be predicted based on similar structures.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Expected 2D Correlations (HMBC) |

|---|---|---|---|

| -COOH (x2) | N/A (exchangeable proton) | 170-180 | H2, H3, H5 to C=O |

| C2-H | ~3.5-4.0 | ~55-60 | H3 to C2 |

| C3-H₂ | ~1.8-2.2 | ~25-30 | H2, H4, H5 to C3 |

| C4-H | ~3.0-3.5 | ~40-45 | H3, H5 to C4 |

| C5-H₂ | ~1.7-2.1 | ~20-25 | H4, H6 to C5 |

| C6-H₂ | ~3.0-3.4 | ~45-50 | H5, H2 to C6 |

| N-H | N/A (exchangeable proton) | N/A | H2, H6 to C2, C6 |

Note: The table presents predicted data based on analogous structures and general chemical shift principles.

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman). These two techniques are complementary. For this compound, which likely exists as a zwitterion in the solid state, these spectra would provide clear evidence of the carboxylate and ammonium (B1175870) functional groups.

Key Expected Vibrational Bands:

O-H Stretch: A very broad absorption band in the FTIR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the O-H stretch within a hydrogen-bonded carboxylic acid.

N-H Stretch: A broad absorption centered around 3000 cm⁻¹ would indicate the N-H stretching of the secondary ammonium ion (R₂NH₂⁺).

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ in the FTIR spectrum is indicative of the carbonyl group in the carboxylic acid. In the zwitterionic form, an asymmetric stretching band for the carboxylate (COO⁻) would appear around 1550-1610 cm⁻¹.

N-H Bend: A medium intensity band around 1500-1600 cm⁻¹ would correspond to the N-H bending vibration.

C-N Stretch: This vibration would appear in the 1020-1250 cm⁻¹ region.

C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponds to the C-O stretching of the carboxylic acid group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H / O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong | Weak |

| C-H Stretch (aliphatic) | 2850-2960 | Medium | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong | Medium |

| COO⁻ Stretch (asymmetric) | 1550-1610 | Strong | Weak |

| N-H Bend | 1500-1600 | Medium | Weak |

| C-N Stretch | 1020-1250 | Medium | Medium |

Note: This table lists expected vibrational frequencies for the key functional groups.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₁₁NO₄, Exact Mass: 173.0688).

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.

Expected Fragmentation Pathways: For this compound (MW = 173.17), common fragmentation pathways would include:

Decarboxylation: Loss of one or both carboxyl groups as CO₂ (44 Da). The loss of one COOH group (45 Da) is a very common fragmentation for carboxylic acids. libretexts.org

Loss of Water: Elimination of H₂O (18 Da).

Ring Cleavage: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines, leading to the breaking of C-C bonds within the ring. libretexts.org This would result in various charged fragments corresponding to different portions of the piperidine ring.

Since this compound is a chiral molecule (it has two stereocenters, C2 and C4), it will exist as a pair of enantiomers. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for distinguishing between these enantiomers and assigning their absolute configuration (e.g., (2R, 4R) vs. (2S, 4S)). These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. The resulting spectra (a CD spectrum shows Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms and can be compared with spectra predicted from quantum chemical calculations to determine the absolute stereochemistry. For dicarboxylic acids, aggregation through hydrogen bonding can sometimes complicate spectral analysis. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure.

Conformation: Determining the exact chair or boat conformation of the piperidine ring and the orientation of the substituents. For the cis isomer, a chair conformation with the two bulky carboxyl groups in equatorial positions would be expected to be the most stable.

Stereochemistry: Unambiguously confirming the cis relationship between the substituents at C2 and C4.

Intermolecular Interactions: Revealing the three-dimensional packing in the crystal lattice, including details of the hydrogen-bonding network between the ammonium and carboxylate groups of adjacent molecules. Studies on similar heterocyclic dicarboxylic acids show extensive hydrogen bonding networks that define the supramolecular structure. mdpi.com

Computational Chemistry Approaches to Molecular Properties and Interactions

In the absence of extensive experimental data, or to complement it, computational chemistry provides powerful predictive insights. Using methods like Density Functional Theory (DFT), researchers can model the properties of this compound.

Key Computational Analyses:

Conformational Analysis: Calculating the relative energies of different possible conformations (e.g., chair with axial/equatorial substituents, boat conformations) to predict the most stable structure in the gas phase or in solution (using solvent models).

Spectra Prediction: Simulating NMR chemical shifts, IR, and Raman vibrational frequencies. Comparing these predicted spectra with experimental data is a powerful method for structure verification. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the electron-rich (negative potential, e.g., carboxylate oxygens) and electron-poor (positive potential, e.g., ammonium protons) regions of the molecule. This helps predict sites for non-covalent interactions, such as hydrogen bonding.

Docking and Molecular Dynamics: In the context of drug design, computational docking can predict how the molecule might bind to a biological target, such as a receptor or enzyme. Molecular dynamics simulations can then be used to study the stability of this binding over time. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions in a simulated environment, such as in an explicit solvent like water. researchgate.netnih.gov

For a flexible molecule like this compound, the piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. MD simulations, often run for nanoseconds or longer, can reveal the preferred conformations and the energy barriers between them. researchgate.net Key analyses performed on MD trajectories include:

Root-Mean-Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation time. A stable RMSD indicates that the molecule has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Hydrogen Bond Analysis: To quantify the formation and lifetime of intramolecular and intermolecular hydrogen bonds, which are critical for determining conformation and interaction with solvent or biological targets. nih.gov

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which is important for understanding solubility and binding interactions. nih.gov

When studying the interaction of this compound with a biological target (e.g., an enzyme or receptor), MD simulations can predict the stability of the ligand-protein complex, identify key binding interactions, and estimate the binding free energy. This information is invaluable for understanding its mechanism of action and for structure-based drug design. researchgate.net

Table 2: Typical Parameters Analyzed in MD Simulations of Piperidine Derivatives

| Parameter | Description | Purpose |

| RMSD | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | Assesses conformational stability and equilibrium. |

| RMSF | Calculates the fluctuation of each atom around its average position. | Identifies flexible and rigid regions of the molecule. |

| Hydrogen Bonds | Monitors the formation and breaking of hydrogen bonds. | Elucidates key interactions stabilizing conformation and binding. |

| SASA | Calculates the surface area of the molecule accessible to a solvent. | Provides insights into solubility and interaction interfaces. |

| Radius of Gyration | Measures the compactness of the molecular structure. | Indicates conformational changes (e.g., unfolding or folding). |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. dntb.gov.ua These models are essential for predicting the activity of new molecules and for designing compounds with enhanced potency.

A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological activity (e.g., IC50). For a series of analogs of this compound, a 3D-QSAR study would involve:

Building a dataset of molecules with known activities.

Aligning the molecules based on a common scaffold.

Calculating molecular descriptors such as steric, electrostatic, hydrophobic, and hydrogen bonding fields.

Developing a statistical model (e.g., using Partial Least Squares) to create a predictive equation. nih.gov

The resulting QSAR model can be visualized with contour maps that show regions where modifying the structure would likely increase or decrease activity. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.govrsc.org A pharmacophore model for a target interacting with this compound could be generated based on a set of active ligands or the structure of the target's binding site. This model then serves as a 3D query to screen virtual libraries for new compounds that fit the required features, accelerating the discovery of novel drug candidates. nih.gov

Table 3: Common Features in Pharmacophore Modeling and Descriptors in QSAR

| Model Type | Key Elements | Application |

| Pharmacophore | Hydrogen Bond Acceptor (A), Hydrogen Bond Donor (D), Aromatic Ring (R), Hydrophobic Group (H), Positive/Negative Ionizable (P/N). nih.gov | Virtual screening, identifying essential features for binding. |

| QSAR | Descriptors: Steric (e.g., CoMFA fields), Electrostatic (e.g., CoMFA fields), Topological (e.g., Wiener index), Physicochemical (e.g., logP). | Predicting activity of new compounds, guiding lead optimization. |

Derivatives and Analogues: Expanding the Research Landscape

Design and Synthesis of Novel Functionalized 2,4-Piperidinedicarboxylic Acid Derivatives

The synthesis of functionalized 2,4-piperidinedicarboxylic acid derivatives is a key area of research, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. Strategic modifications at the nitrogen atom and the carboxylic acid groups have yielded a diverse library of compounds.

The secondary amine and the two carboxylic acid groups of the 2,4-PDCA scaffold are prime targets for chemical modification. N-substitution allows for the introduction of various functional groups that can modulate properties such as lipophilicity, basicity, and receptor interaction. Common synthetic strategies involve the alkylation or acylation of the piperidine (B6355638) nitrogen.

Researchers have described the synthesis of various N-substituted piperidine-4-carboxylic acid derivatives, providing a framework for similar modifications on the 2,4-dicarboxylic acid template. nih.gov For instance, N-benzoyl, N-benzyl, and N-adamantanoyl groups have been successfully introduced. nih.gov The synthesis of 2-substituted piperidine-4-carboxylic acids has also been achieved from α-amino acids, demonstrating a feasible route to chiral derivatives. nih.govresearchgate.net These methodologies can be adapted to introduce a wide range of substituents, including alkyl, aryl, and carbamoyl (B1232498) groups, onto the nitrogen of the 2,4-PDCA core.

Modifications of the carboxylic acid moieties are equally important. These groups can be converted into esters, amides, or other bioisosteres to alter polarity, hydrogen bonding capacity, and metabolic stability. Standard esterification or amide coupling reactions are typically employed for these transformations. Such modifications are crucial for developing compounds with improved pharmacokinetic profiles or for creating chemical probes.

Table 1: Examples of N-Substitutions on Piperidine Carboxylic Acid Scaffolds This table is interactive. Click on the headers to sort.

| Substituent Group | General Synthetic Method | Potential Impact on Properties | Reference |

|---|---|---|---|

| Benzoyl | Acylation with benzoyl chloride | Increased aromatic character, potential for π-stacking interactions | nih.gov |

| Benzyl (B1604629) | Reductive amination or alkylation with benzyl halide | Increased lipophilicity, steric bulk | nih.gov |

| Diphenylacetyl | Acylation with diphenylacetyl chloride | Significant increase in steric bulk and lipophilicity | nih.gov |

| Diphenylcarbamoyl | Reaction with diphenylcarbamoyl chloride | Introduction of a urea-like moiety, altering H-bonding | nih.gov |

| Cyclohexylacetyl | Acylation with cyclohexylacetyl chloride | Increased aliphatic character and lipophilicity | nih.gov |

To explore more conformationally restricted and three-dimensional chemical space, researchers have developed bicyclic, tricyclic, and spirocyclic analogues based on the piperidine framework. These complex structures are of significant interest in medicinal chemistry as they can offer higher receptor selectivity and improved metabolic stability.

Spirocyclic Analogues: A prominent example is the spiro[chromane-2,4′-piperidine]-4(3H)-one scaffold, which has been identified as an important pharmacophore in numerous bioactive compounds. nih.govresearchgate.net This tricyclic system is typically synthesized through a condensation and cyclization reaction. researchgate.net The Kabbe condensation, for example, can be used to react a 2-hydroxyacetophenone (B1195853) with a cyclic ketoamide to form the core spirochromanone structure. researchgate.net A variety of derivatives based on this core have been synthesized and evaluated for different biological activities, including as acetyl-CoA carboxylase (ACC) inhibitors. bohrium.comnih.gov The synthesis of other spirocyclic piperidines, such as spirocyclic oxindole (B195798) analogues, has also been reported, often involving key steps like dianion alkylation and cyclization. mdpi.com

Bicyclic and Tricyclic Analogues: The synthesis of fused bicyclic and tricyclic piperidines is another advanced strategy. These structures are common motifs in natural products. researchgate.net Palladium-catalyzed annulation strategies have been developed to convert substrates like 2-tetralones into linearly fused polycyclic piperidines. researchgate.net Structure-based design has also led to the synthesis of bicyclic fused-pyridines as potential enzyme inhibitors. nih.gov These synthetic approaches provide a pathway to create rigid analogues of 2,4-PDCA where the piperidine ring is incorporated into a larger, more complex framework.

Table 2: Representative Bicyclic, Tricyclic, and Spirocyclic Piperidine Analogues This table is interactive. Click on the headers to sort.

| Analogue Type | Core Structure Example | Key Synthetic Strategy | Potential Application Area | Reference(s) |

|---|---|---|---|---|

| Spirocyclic | Spiro[chromane-2,4′-piperidine]-4(3H)-one | Kabbe condensation, multi-stage condensation | Medicinal chemistry, enzyme inhibition | researchgate.netresearchgate.netnih.gov |

| Spirocyclic | Spiro-oxindole-piperidine | Dianion alkylation, cyclization | Pharmaceutical intermediates | mdpi.com |

| Bicyclic | Fused-pyridine piperidine | Structure-based design, multi-step synthesis | Enzyme inhibition | nih.gov |

| Tricyclic | Linearly fused piperidine | Palladium-catalyzed annulation | Natural product synthesis, bioactive molecules | researchgate.net |

Natural Occurrence and Biosynthetic Investigations of Piperidine Dicarboxylic Acids

While the piperidine ring is a common structural motif in a vast number of natural products, the specific occurrence of piperidine dicarboxylic acids is less frequently reported. However, the study of related natural alkaloids provides a basis for understanding their potential origins.

The piperidine structural motif is present in numerous natural alkaloids found in sources ranging from plants like black pepper (piperine) to marine organisms. wikipedia.orgbiocyclopedia.com Marine sponges, in particular, are a rich source of novel piperidine alkaloids. nih.govresearchgate.net For example, a new piperidone alkaloid, dysidone A, was recently isolated from the marine sponge Dysidea sp. nih.govresearchgate.net While many of these natural products are mono-substituted or have complex side chains, the direct isolation of simple piperidine dicarboxylic acids from natural sources is not extensively documented in the available literature. The study of marine guanidine (B92328) alkaloids and diterpenoids from marine organisms further highlights the structural diversity of compounds produced in these environments, suggesting the possibility of discovering novel piperidine dicarboxylic acids in the future. mdpi.comnih.gov

The biosynthesis of the piperidine ring in nature predominantly originates from the amino acid L-lysine. researchgate.net A common biosynthetic pathway involves the decarboxylation of L-lysine by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme to form cadaverine (B124047). researchgate.net Subsequently, cadaverine undergoes oxidative deamination, catalyzed by a diamine oxidase, to yield an amino aldehyde. This intermediate then spontaneously cyclizes to form the imine, Δ1-piperideine, which is further reduced to the stable piperidine ring. biocyclopedia.comresearchgate.net

Based on this established pathway, a theoretical biosynthetic route for piperidine dicarboxylic acids can be proposed. Instead of starting from L-lysine, the pathway could theoretically begin with α-aminoadipic acid, a higher homologue of glutamic acid. Decarboxylation, transamination, and subsequent cyclization and reduction steps, analogous to the lysine (B10760008) pathway, could potentially lead to the formation of piperidine-2,4-dicarboxylic acid. This proposed pathway remains theoretical and requires enzymatic studies for validation.

Structure-Based Design of Chemical Probes for Biological Systems

The rigid, stereochemically defined structure of 2,4-cis-PDCA makes it an excellent scaffold for the structure-based design of chemical probes. These probes are valuable tools for identifying and validating biological targets, studying enzyme mechanisms, and mapping protein-ligand interactions.

The design process often begins with a known bioactive molecule or a privileged scaffold like 2,4-cis-PDCA. The structure can be modified to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups (e.g., benzophenones, diazirines) for target identification studies. unimi.it The two carboxylic acid groups and the secondary amine of 2,4-cis-PDCA provide convenient handles for attaching these functionalities without significantly disrupting the core structure's binding mode.

For example, one carboxylic acid could be used to anchor the probe to its target protein, while the other is converted into an amide to attach a linker connected to a reporter tag. Structure-based design, aided by computational modeling and X-ray crystallography, can guide the precise placement of these modifications to ensure the probe retains high affinity and selectivity for its intended target. nih.gov The principles of designing sulfur(VI)-fluoride exchange (SuFEx) probes, which rely on context-specific reactivity, can also be applied, potentially modifying the piperidine scaffold to create covalent probes for specific amino acid residues in a binding pocket. rsc.org By leveraging its defined stereochemistry, derivatives of 2,4-cis-PDCA can be developed as highly specific chemical probes to investigate complex biological systems.

Comparative Studies with Other Piperidine Core Structures

The therapeutic and research potential of 2,4-cis-piperidine-2,4-dicarboxylic acid is often best understood through comparative studies with other piperidine-based molecules. The piperidine ring is a common scaffold in medicinal chemistry, and subtle changes in its substitution pattern and stereochemistry can lead to significant differences in biological activity. These comparative analyses are crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and understanding the conformational requirements for receptor binding.

A primary area of comparative research for piperidine dicarboxylic acids has been in the field of neuroscience, particularly concerning their interactions with excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor. The spatial arrangement of the carboxylic acid groups on the piperidine ring is a critical determinant of a compound's agonist or antagonist properties.

Research has shown that the stereochemistry of the carboxyl groups significantly influences the pharmacological activity of piperidine dicarboxylic acids (PDAs). For instance, studies on various isomers of PDA have revealed that compounds with a trans arrangement of the 2- and 4-carboxyl groups tend to exhibit the highest excitatory amino acid agonist activity. nih.govnih.gov In contrast, cis-isomers are more commonly associated with antagonist or synaptic depressant effects. nih.govnih.gov

One of the most direct comparisons can be made between the 2,4-disubstituted piperidines and their 2,3-disubstituted counterparts. While both series interact with excitatory amino acid receptors, their activity profiles can differ. For example, (+/-)-trans-2,3-PDA and (+/-)-trans-2,4-PDA have both been identified as potent excitatory amino acid agonists. nih.govnih.gov However, the antagonist activity observed in the cis-isomers is most pronounced in the 2,3-analogue, (+/-)-cis-2,3-piperidine dicarboxylic acid. nih.govnih.gov This compound has been shown to depress excitatory responses induced by a range of agonists, including NMDA, kainate, and quisqualate. nih.govnih.gov

The following table summarizes the observed activities of various piperidine dicarboxylic acid isomers, highlighting the impact of stereochemistry and substituent position on their function as excitatory amino acid receptor ligands.

| Compound | Stereochemistry | Position of Carboxylic Acids | Observed Activity at Excitatory Amino Acid Receptors |

| Piperidine-2,4-dicarboxylic acid | trans | 2,4 | Peak Agonist |

| Piperidine-2,3-dicarboxylic acid | trans | 2,3 | Peak Agonist |

| Piperidine-2,4-dicarboxylic acid | cis | 2,4 | Antagonist/Synaptic Depressant |

| Piperidine-2,3-dicarboxylic acid | cis | 2,3 | Potent Antagonist/Synaptic Depressant |

| Piperidine-2,5-dicarboxylic acid | cis | 2,5 | Weak Activity |

| Piperidine-2,6-dicarboxylic acid | cis | 2,6 | Weak Activity |

Data sourced from studies on mammalian and amphibian spinal cords. nih.govnih.gov

These comparative studies underscore the importance of the rigid conformational constraints imposed by the piperidine ring. The specific orientation of the acidic moieties dictates how the molecule fits into the binding pocket of its target receptor, thereby determining its functional effect. The insights gained from these comparative analyses are invaluable for the rational design of new therapeutic agents targeting excitatory amino acid pathways, with potential applications in a variety of neurological disorders.

Emerging Research Avenues and Methodological Innovations

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties with increasing accuracy. mdpi.com For piperidine-based compounds, including derivatives of 2,4-cis-Piperidine-2,4-dicarboxylic acid, these computational tools offer a powerful approach to navigate the extensive chemical space and prioritize candidates for synthesis and testing. nih.gov

ML algorithms can be trained on large databases of known molecules and their associated biological activities to develop predictive models. mdpi.com These models can then screen virtual libraries of novel this compound derivatives to forecast their potential efficacy, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and toxicity. This in silico screening significantly reduces the time and resources required for identifying promising drug candidates. mdpi.com Furthermore, deep learning and other AI strategies are being applied to the de novo design of molecules, where algorithms can generate entirely new chemical structures tailored to interact with a specific biological target. researchgate.net Explainable AI methods are also being developed to improve the interpretability of these complex models, providing insights into the structural features responsible for predicted activities. tue.nl

| AI/ML Technique | Description | Potential Application |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate variations in the chemical structure of compounds with changes in their biological activity. | Predicting the biological potency of novel derivatives against a specific target. |

| Graph Convolutional Neural Networks (Graph-CNN) | Deep learning models that operate on graph-structured data, ideal for representing molecules. mdpi.com | Identifying and predicting inhibitors for specific enzymes or receptors from a library of virtual compounds. mdpi.com |

| Generative Adversarial Networks (GANs) | AI models that can generate new data with the same statistics as the training set. | Designing novel this compound analogs with optimized properties. |

| Predictive ADMET Models | Algorithms trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early-stage filtering of candidates with poor pharmacokinetic profiles or high potential for toxicity. |

Development of Chemoinformatic Tools for Piperidine (B6355638) Dicarboxylic Acid Research

Chemoinformatics provides the essential software and computational tools for managing, analyzing, and modeling chemical and biological data. researchgate.net The development of open-source and specialized chemoinformatic platforms is crucial for advancing research on piperidine dicarboxylic acids. These tools enable chemists to perform a wide range of tasks, from drawing and storing chemical structures to conducting complex data mining and structure-activity relationship (SAR) studies. researchgate.net

Key functionalities of modern chemoinformatic toolkits include the ability to handle various chemical file formats, perform substructure and similarity searches, and generate molecular fingerprints and descriptors. researchgate.net For research on this compound, these tools can be used to create and manage virtual libraries of derivatives, visualize chemical space to ensure molecular diversity, and identify common structural motifs associated with biological activity. nih.gov Web-based applications allow for interactive visualization of chemical space, helping researchers to better understand the relationships between molecular structure and biological properties. nih.gov

| Tool/Functionality | Description | Application in Piperidine Dicarboxylic Acid Research |

|---|---|---|

| Molecular Descriptors Calculation | Software that calculates physicochemical, topological, and 3D properties of molecules (e.g., Mordred, ChemDes). nih.gov | Generating input data for building QSAR and machine learning models. |

| Chemical Database Mining | Searching large chemical databases (e.g., PubChem, ChEMBL) for specific scaffolds or properties. | Identifying known compounds related to this compound and retrieving associated biological data. |

| Structure-Activity Relationship (SAR) Analysis | Tools that help identify and visualize how changes in molecular structure affect biological activity. | Guiding the optimization of lead compounds by identifying key functional groups and substitution patterns. |

| Virtual Screening | Computational techniques used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Prioritizing derivatives of this compound for synthesis and biological evaluation. |

Advanced Microfluidic and High-Throughput Synthesis Techniques

Recent innovations in chemical synthesis are enabling the production of piperidine derivatives with greater efficiency, speed, and scalability. Advanced techniques such as microfluidic synthesis and other continuous flow protocols are overcoming some of the limitations of traditional batch chemistry. beilstein-journals.orgtulane.edu These methods offer precise control over reaction parameters, leading to improved yields, higher purity, and safer handling of reagents. beilstein-journals.org

A continuous flow protocol has been successfully developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, producing various functionalized compounds in high yields and with excellent diastereoselectivity within minutes. tulane.edu Similarly, the use of a flow microreactor for the electroreductive cyclization of imines has proven to be an efficient method for synthesizing piperidine derivatives, offering better yields compared to conventional batch reactions. beilstein-journals.org These high-throughput approaches are instrumental in generating extensive libraries of compounds, which are essential for screening and identifying molecules with desired biological activities. nih.gov A recently unveiled modular strategy combines biocatalytic oxidation with nickel electrocatalysis to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to as few as two to five steps. news-medical.net

| Parameter | Traditional Batch Synthesis | Microfluidic/Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes tulane.edu |

| Scalability | Often challenging to scale up | Easier to scale by running the system for longer periods beilstein-journals.orgtulane.edu |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity due to precise control beilstein-journals.org |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes enhance safety |

| Library Generation | Labor-intensive and slow | Well-suited for rapid, automated library synthesis |

Exploration of Previously Uncharacterized Biological Roles in Model Organisms

While this compound is recognized as a valuable scaffold for synthesizing drugs targeting neurological disorders, its own intrinsic biological activities and those of its simple derivatives are not fully explored. ontosight.ai The broader piperidine class of compounds exhibits an extensive range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ajchem-a.comresearchgate.net This suggests that this compound itself may possess uncharacterized biological roles.

Future research could involve systematic screening of the compound and its simple analogs in various model organisms to uncover novel bioactivities. Phenotypic screening in organisms such as zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), or nematodes (Caenorhabditis elegans) could reveal unexpected effects on development, behavior, or disease progression. Furthermore, investigating its impact on cellular pathways in yeast (Saccharomyces cerevisiae) or in specific human cell lines could provide clues to new mechanisms of action and therapeutic applications beyond its current scope.

| Potential Research Area | Model Organism/System | Rationale |

|---|---|---|

| Metabolic Disorders | Mouse (Mus musculus), Human cell lines | Investigating effects on glucose metabolism, lipid profiles, or metabolic signaling pathways. |

| Host-Pathogen Interactions | Caenorhabditis elegans, Cell culture with bacteria/viruses | Screening for antimicrobial or antiviral activity, based on the broad activity of piperidines. ajchem-a.com |

| Neuroinflammation | Microglia cell cultures, Zebrafish (Danio rerio) | Exploring potential anti-inflammatory effects in the central nervous system. |

| Aging and Longevity | Caenorhabditis elegans, Drosophila melanogaster | Assessing the impact on lifespan and healthspan, common assays in these model organisms. |

Multi-Disciplinary Approaches for Comprehensive Understanding of Biological Mechanisms

A truly comprehensive understanding of the biological mechanisms of this compound derivatives requires the integration of knowledge and techniques from multiple scientific fields. A multi-disciplinary approach, combining synthetic chemistry, structural biology, computational modeling, and systems biology, is essential to move beyond simple activity assays to a detailed picture of how these molecules function at a molecular and systemic level.

An exemplary approach involves combining chemical synthesis with biological binding assays and computational molecular modeling. nih.gov This strategy was used to understand the interactions of piperidine-2-carboxylic acid derivatives with the NMDA receptor, where synthesis provided the necessary compounds, binding assays quantified their affinity, and molecular modeling proposed a binding geometry that explained the pharmacological results. nih.gov Expanding this approach, structural biology techniques like X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the compound bound to its protein target. Subsequently, systems biology approaches (e.g., proteomics, metabolomics) can map the downstream effects of this interaction on cellular networks, offering a holistic view of the compound's mechanism of action.

| Discipline | Key Contribution | Example Technique |

|---|---|---|

| Synthetic Chemistry | Creates specific analogs and probes to test hypotheses. | Stereoselective synthesis, functional group modification. |

| Pharmacology | Quantifies biological activity and target engagement. | Radioligand binding assays, functional cell-based assays. nih.gov |

| Computational Chemistry | Models molecule-target interactions and predicts properties. | Molecular docking, molecular dynamics simulations. nih.gov |

| Structural Biology | Provides high-resolution 3D structures of the compound-target complex. | X-ray crystallography, Cryo-electron microscopy (Cryo-EM). |

| Systems Biology | Analyzes global changes in cellular components (proteins, metabolites) upon compound treatment. | Proteomics, Metabolomics, Transcriptomics. |

Q & A

Q. What are the recommended safety protocols for handling 2,4-cis-Piperidine-2,4-dicarboxylic acid in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications for skin/eye irritation and respiratory irritation (Category 2/2A/3). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods with adequate ventilation to avoid aerosol formation . For spills, evacuate the area, use absorbent materials, and dispose of waste per local regulations . First-aid measures include immediate flushing of eyes/skin with water (15+ minutes) and seeking medical attention for inhalation exposure .

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

- Methodological Answer : For analogous piperidine dicarboxylates, reaction conditions such as NaOH in dichloromethane (30°C, 24 hours) yield high-purity products. Post-synthesis, purify via recrystallization (ethanol/water) and validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Monitor reaction progress with TLC (silica gel, UV visualization) .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups. For dicarboxylic acid derivatives, FT-IR can identify carboxylate stretches (~1700 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular weight validation. Cross-reference spectral data with NIST Chemistry WebBook for analogous compounds .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in the reported stability of this compound under varying pH conditions?

- Methodological Answer : Employ density functional theory (DFT) to model protonation states and predict stability in acidic/neutral/basic environments. Software like Gaussian or ORCA can calculate Gibbs free energy changes for tautomerization. Validate simulations with experimental pH-dependent UV-Vis spectra (200–400 nm) and compare degradation kinetics via Arrhenius plots .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Standardize raw material sources (e.g., piperidine precursors) and implement quality control via Karl Fischer titration (residual moisture <0.5%). Use design of experiments (DoE) to optimize parameters (temperature, solvent ratio). Advanced statistical tools (ANOVA, PCA) identify critical variables affecting yield/purity .

Q. How does the stereochemistry of this compound influence its coordination behavior with metal ions?

- Methodological Answer : Conduct X-ray crystallography to determine metal-ligand binding modes (e.g., with Cu²⁺ or Fe³⁺). Compare stability constants (log K) via potentiometric titrations (pH 2–12, 0.1 M KCl). For cis vs. trans isomers, circular dichroism (CD) spectroscopy can reveal stereospecific interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols (shake-flask method, 25°C). For polar solvents (e.g., DMSO, water), measure saturation concentrations via gravimetric analysis. For nonpolar solvents (e.g., hexane), use UV-Vis spectroscopy at λmax. Discrepancies may arise from impurities; validate solvent purity with GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.